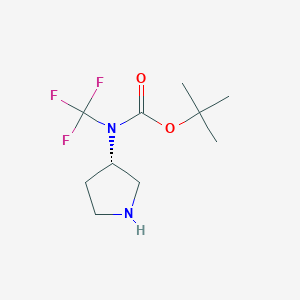
(S)-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate is a chemical compound that belongs to the class of carbamates It features a pyrrolidine ring, a trifluoromethyl group, and a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate typically involves the reaction of a pyrrolidine derivative with a trifluoromethyl carbamate precursor. One common method is the 1,3-dipolar cycloaddition reaction of 3,3,3-trifluoropropene derivatives with azomethine ylides generated in situ from α-silylamine in the presence of an acid . This reaction is carried out in dichloromethane at room temperature, yielding the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction can produce an alcohol or amine derivative.
Applications De Recherche Scientifique
(S)-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(trifluoromethyl)pyrrolidines: These compounds contain a similar trifluoromethyl group and pyrrolidine ring but differ in their substituents.
Indole derivatives: These compounds share the trifluoromethyl group and have diverse biological activities.
Uniqueness
(S)-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, enhancing the compound’s stability and selectivity in reactions.
Propriétés
Formule moléculaire |
C10H17F3N2O2 |
|---|---|
Poids moléculaire |
254.25 g/mol |
Nom IUPAC |
tert-butyl N-[(3S)-pyrrolidin-3-yl]-N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15(10(11,12)13)7-4-5-14-6-7/h7,14H,4-6H2,1-3H3/t7-/m0/s1 |
Clé InChI |
WKYQXYCLSGSWCJ-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N([C@H]1CCNC1)C(F)(F)F |
SMILES canonique |
CC(C)(C)OC(=O)N(C1CCNC1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















